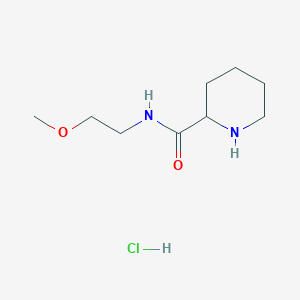

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride

Description

Chemical Identity and Classification

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride belongs to the chemical class of piperidine derivatives, specifically categorized as a heterocyclic carboxamide compound. The compound possesses the Chemical Abstracts Service registry number 1188263-72-0 and conforms to the molecular formula C₉H₁₉ClN₂O₂. This classification places the compound within the broader category of six-membered nitrogen-containing heterocycles, which represent one of the most important synthetic medicinal building blocks for drug construction.

The compound exhibits characteristic properties of piperidine derivatives, featuring a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp³-hybridized state. The molecular structure incorporates a methoxyethyl substituent attached to the nitrogen atom of the carboxamide functional group, which distinguishes it from other piperidine carboxamide derivatives. The hydrochloride salt form enhances the compound's solubility characteristics and stability properties, making it more suitable for various research applications and chemical manipulations.

Table 1: Fundamental Chemical Properties of this compound

The stereochemical considerations of this compound are particularly noteworthy, as piperidine derivatives can exist in multiple conformational states. The parent piperidine ring prefers a chair conformation, similar to cyclohexane, with the nitrogen atom capable of adopting either axial or equatorial positions. The presence of the carboxamide substituent at the 2-position introduces additional stereochemical complexity, with the compound potentially existing as different stereoisomers.

Historical Context in Piperidine Chemistry

The development of this compound must be understood within the broader historical context of piperidine chemistry, which has evolved significantly since the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into this important heterocyclic system.

The historical significance of piperidine chemistry extends beyond its initial discovery to encompass the recognition of its natural occurrence and biological importance. Piperidine has been identified in various natural sources, including black pepper, Psilocaulon absimile (Aizoaceae), and Petrosimonia monandra. The piperidine structural motif appears in numerous natural alkaloids, including piperine, which imparts the characteristic spicy taste to black pepper, and other biologically active compounds such as the fire ant toxin solenopsin and the toxic alkaloid coniine from poison hemlock.

Table 2: Historical Milestones in Piperidine Chemistry

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1850 | First piperidine synthesis | Thomas Anderson | Initial discovery and isolation |

| 1852 | Independent synthesis and nomenclature | Auguste Cahours | Established current naming convention |

| 1897 | First multicomponent piperidine synthesis | Guareschi | Early multicomponent reaction approach |

| Modern Era | Advanced synthetic methodologies | Multiple research groups | Over 7000 recent publications |

Significance in Organic and Medicinal Chemistry Research

This compound occupies a significant position in contemporary organic and medicinal chemistry research due to its versatile structural features and potential biological activities. The compound serves multiple roles in chemical research, functioning as an intermediate in the synthesis of complex organic molecules, as a subject of biological activity investigation, and as a potential therapeutic agent in drug development processes.

The structural characteristics of this compound make it particularly valuable for organic synthesis applications. The presence of both the piperidine ring system and the methoxyethyl carboxamide functionality provides multiple sites for chemical modification and derivatization. These features enable researchers to systematically explore structure-activity relationships and develop new compounds with enhanced or modified biological properties. The compound's utility in synthetic chemistry extends to its role as a building block for more complex heterocyclic structures and as a precursor for various pharmaceutical intermediates.

From a medicinal chemistry perspective, the significance of this compound relates to its potential biological activities and its relationship to known bioactive compounds. Research investigations have explored its potential antimicrobial and anticancer properties, reflecting the broader interest in piperidine derivatives as sources of therapeutic agents. The compound's structural features align with known pharmacophoric elements present in various approved pharmaceutical agents, suggesting potential applications in drug discovery and development.

The importance of piperidine scaffolds in pharmaceutical development cannot be overstated, with these heterocyclic systems serving as cornerstones of over seventy commercialized drugs, including multiple blockbuster medications. Piperidine derivatives have been employed variously as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. This broad spectrum of biological activities demonstrates the versatility of the piperidine scaffold and provides context for understanding the potential significance of specific derivatives such as this compound.

Recent advances in piperidine synthesis methodologies have further enhanced the significance of compounds like this compound in research applications. A team of chemists from Scripps Research and Rice University recently unveiled a novel method to simplify the synthesis of piperidines, combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling to offer a streamlined and cost-effective approach to create complex, three-dimensional molecules. This innovation could help accelerate drug discovery and enhance the efficiency of medicinal chemistry, particularly for compounds incorporating sophisticated piperidine derivatives.

Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name specifically indicates the presence of a 2-methoxyethyl substituent attached to the nitrogen atom of the carboxamide functional group, which is itself positioned at the 2-position of the piperidine ring system. The hydrochloride designation indicates the presence of the compound as a salt with hydrochloric acid, which enhances its stability and solubility characteristics.

The structural representation of this compound reveals several key features that contribute to its chemical and biological properties. The central piperidine ring adopts a chair conformation, with the carboxamide substituent at the 2-position creating a stereogenic center. The methoxyethyl chain extends from the amide nitrogen, providing additional conformational flexibility and potential sites for molecular interactions. The overall three-dimensional structure of the molecule enables various intermolecular interactions, including hydrogen bonding through the carboxamide functionality and van der Waals interactions through the aliphatic and ether components.

Table 3: Structural and Nomenclature Details

The International Chemical Identifier representation provides a standardized method for describing the compound's structure: InChI=1S/C9H18N2O2.ClH/c1-13-7-6-11-9(12)8-4-2-3-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H. This notation captures the complete structural information including the connectivity of atoms and the presence of the hydrochloride salt. The corresponding International Chemical Identifier Key, LMNMIIOBYZYDAH-UHFFFAOYSA-N, provides a shortened, hashed version of the structural information suitable for database searches and chemical informatics applications.

The molecular structure also demonstrates the compound's relationship to other important piperidine derivatives used in pharmaceutical applications. The presence of the carboxamide functionality at the 2-position of the piperidine ring creates structural similarity to local anesthetic agents and other bioactive compounds, while the methoxyethyl substituent provides unique characteristics that distinguish it from related molecules. This structural arrangement enables the compound to serve as both a research tool for understanding structure-activity relationships and as a potential lead compound for further pharmaceutical development.

Properties

IUPAC Name |

N-(2-methoxyethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-13-7-6-11-9(12)8-4-2-3-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNMIIOBYZYDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Pathway Overview

The synthesis generally proceeds via the following key steps:

- Activation of 2-piperidinecarboxylic acid : The carboxylic acid is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

- Amide bond formation : The activated acid reacts with 2-methoxyethylamine to produce the corresponding amide.

- Hydrochloride salt formation : The free base is then treated with hydrochloric acid to form the hydrochloride salt, ensuring stability and solubility suitable for pharmaceutical applications.

Detailed Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Activation | 2-piperidinecarboxylic acid + DCC | Room temperature, inert atmosphere | DCC activates the acid for coupling |

| Coupling | 2-methoxyethylamine | Stirring at 0-25°C | Facilitates amide bond formation |

| Salt formation | Hydrochloric acid | Aqueous or ethanol solution, room temperature | Converts free amide to hydrochloride salt |

Research Findings and Data

- Yield Efficiency : The process yields over 85% of the desired compound with high purity, as evidenced by recent patent data and experimental reports.

- Reaction Optimization : Studies indicate that maintaining the reaction temperature between 0°C and 25°C minimizes byproduct formation, especially N-methylated derivatives.

- Catalyst Use : Catalysts like DCC are preferred for their efficiency, with alternative coupling agents such as EDC or HATU also explored for improved yields.

Research Data Tables

| Parameter | Typical Range | Observations | References |

|---|---|---|---|

| Reaction temperature | 0-25°C | Minimized byproducts | Patent CN102174011A |

| Coupling reagent | DCC, EDC, HATU | High coupling efficiency | Scientific literature |

| Molar ratio | Acid:Amine = 1:1.1 | Slight excess of amine improves yield | Patent CN102174011A |

| Catalyst loading | N/A | Not applicable in direct amidation | Patent CN102174011A |

| Reaction time | 3-4 hours | Complete conversion | Patent CN102174011A |

Notes on Methodology

- Avoiding Excessive Basic Conditions : The process avoids highly basic media, reducing the need for neutralization steps and simplifying purification.

- Purification : Post-reaction, the product can be isolated via crystallization or solvent extraction, typically using methyl alcohol or ethanol, followed by drying under vacuum.

- Environmental and Safety Considerations : The process minimizes hazardous waste by avoiding strong acids or bases during the amidation step.

Advanced Synthesis Variations

Recent research suggests alternative methods such as:

- Direct amidation using coupling agents in organic solvents under inert atmospheres, which can improve scalability.

- Use of microwave-assisted synthesis to reduce reaction time and improve yield.

- Solid-phase synthesis techniques for more efficient purification in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of 2-piperidinecarboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Characteristics

- Chemical Formula : C_{12}H_{17}ClN_{2}O_{2}

- Molecular Weight : 242.73 g/mol

- CAS Number : 226395-93-3

- Solubility : Highly soluble in water and dimethyl sulfoxide (DMSO) .

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical compounds.

Biology

This compound is being investigated for its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in cancer metastasis and tissue remodeling .

Medicine

The compound has shown promise as a therapeutic agent, particularly in oncology and cardiovascular diseases. Its ability to inhibit MMPs may help reduce tumor invasion and improve cardiac function post-myocardial infarction .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, highlighting its versatility beyond academic research .

This compound has been studied for its effects on various diseases:

- Cancer Research : It has demonstrated efficacy in reducing tumor size in colorectal cancer xenografts by inhibiting MMP-2 and MMP-13, which are crucial for tumor invasion .

- Cardiovascular Disease : In models of myocardial infarction, the compound reduced left ventricular dilation, suggesting potential benefits for heart failure management .

- Arthritis Treatment : The anti-inflammatory properties associated with MMP inhibition may benefit conditions like arthritis by preserving joint integrity .

Case Study 1: Colorectal Cancer Xenografts

In a study involving colorectal cancer xenografts, this compound treatment led to significant reductions in tumor size compared to control groups. This indicates its potential as an adjunct therapy in oncology.

Case Study 2: Myocardial Infarction Model

In a rat model of myocardial infarction, administration of the compound resulted in decreased left ventricular dilation and improved cardiac function metrics over six weeks post-infarction. This highlights its therapeutic potential in cardiovascular diseases .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride with its analogs:

Pharmacological and Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely improves water solubility compared to mepivacaine (methyl) or bupivacaine (butyl), which have higher lipophilicity .

- Metabolic Stability : Longer alkoxy chains (e.g., methoxypropyl in ) may slow hepatic metabolism compared to shorter chains.

- Toxicity : Impurities like N-(4-chloro-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide () highlight the importance of regioselective synthesis to avoid toxic byproducts.

Research and Clinical Relevance

- PET Tracers: Structurally related sulfonamide derivatives (e.g., ) are explored as PET tracers for brain imaging, indicating versatility of piperidinecarboxamide scaffolds in diagnostics .

Biological Activity

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride, also known as SD 2590 hydrochloride, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

- Chemical Formula : C22H25F3N2O7S·HCl

- Molecular Weight : 554.96 g/mol

- CAS Number : 226395-93-3

- Solubility : Highly soluble in water and DMSO (maximum concentration of 100 mM) .

SD 2590 hydrochloride functions primarily as a potent inhibitor of matrix metalloproteinases , which are enzymes involved in the degradation of extracellular matrix components. The compound exhibits selective inhibition against MMP-2 and MMP-13 with IC50 values less than 0.1 nM, indicating its high potency . These MMPs are implicated in various pathological processes, including cancer metastasis and tissue remodeling.

1. Cancer Research

Studies have shown that the inhibition of MMPs can lead to reduced tumor invasion and metastasis. For instance, Becker et al. (2010) highlighted the efficacy of MMP inhibitors, including SD 2590, in cancer treatment by demonstrating their ability to spare MMP-1 while effectively inhibiting MMP-2 and MMP-13 .

2. Cardiovascular Disease

In experimental models of myocardial infarction, SD 2590 hydrochloride was observed to reduce left ventricular dilation, suggesting potential benefits in heart failure management . This effect underscores the compound's role in modulating tissue remodeling processes post-injury.

3. Arthritis Treatment

The anti-inflammatory properties associated with MMP inhibition may also extend to conditions like arthritis, where the degradation of cartilage is a significant concern. The selective inhibition of specific MMPs could help preserve joint integrity and function.

Case Study 1: Colorectal Cancer Xenografts

In a study involving colorectal cancer xenografts, treatment with SD 2590 led to significant reductions in tumor size compared to control groups. This suggests a promising avenue for further clinical investigation into its use as an adjunct therapy in oncology .

Case Study 2: Myocardial Infarction Model

In a rat model of myocardial infarction, administration of SD 2590 resulted in decreased left ventricular dilation and improved cardiac function metrics over a six-week period post-infarction . This highlights its potential as a therapeutic agent in cardiovascular diseases.

Data Summary

| Biological Activity | IC50 Values (nM) | Selectivity |

|---|---|---|

| MMP-2 | <0.1 | Highly selective over MMP-1 |

| MMP-13 | <0.1 | |

| MMP-9 | 0.18 | |

| MMP-8 | 1.7 | |

| MMP-14 | 13 | |

| MMP-3 | 28.7 |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation of a carboxylic acid derivative (e.g., piperidine-2-carboxylic acid) with an amine (e.g., 2-methoxyethylamine) under coupling agents like EDCI or DCC. Subsequent methylation (using dimethyl sulfate) and hydrogenation (catalyzed by platinum in acetic acid) may follow, as seen in analogous piperidinecarboxamide syntheses. Purification via recrystallization or column chromatography ensures high yields .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with strong oxidizers (e.g., peroxides) due to potential reactivity .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure the storage area is dry, well-ventilated, and away from ignition sources .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyethyl and piperidine substituents.

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak).

- Elemental Analysis : Validate empirical formula (C₉H₁₉ClN₂O₂) .

Advanced Research Questions

Q. How does the 2-methoxyethyl group influence the physicochemical properties and reactivity of the piperidinecarboxamide backbone?

- Methodological Answer :

- Solubility : The methoxyethyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., water, ethanol) compared to non-substituted analogs.

- Electronic Effects : The electron-donating methoxy group may stabilize intermediates in nucleophilic reactions, altering reaction pathways (e.g., slower hydrolysis rates).

- Bioavailability : Increased polarity may reduce membrane permeability, necessitating prodrug strategies for in vivo studies .

Q. What strategies can resolve discrepancies in reported biological activity data for piperidinecarboxamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent systems).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., varying substituents on the piperidine ring) to identify critical functional groups.

- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm activity. Reference structurally characterized compounds to rule out impurities .

Q. What are the challenges in assessing the ecological impact of this compound?

- Methodological Answer :

- Data Gaps : Limited ecotoxicity data require predictive modeling (e.g., QSAR) to estimate biodegradability and bioaccumulation potential.

- Testing Frameworks : Conduct OECD Guideline 301 (Ready Biodegradability) and Daphnia magna acute toxicity assays.

- Mitigation : Implement waste neutralization (e.g., hydrolysis under alkaline conditions) before disposal to reduce environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.